5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one
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Overview
Description
5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one is a complex organic compound that belongs to the class of azepinoindoles This compound is characterized by its unique seven-membered azepine ring fused to an indole structure, which is further hydroxylated at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one typically involves a multi-step process. One common method includes the Pictet-Spengler reaction, which forms the azepinoindole core. This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization to form the azepine ring . The hydroxylation at the 5-position can be achieved through selective oxidation reactions using reagents such as m-chloroperbenzoic acid (m-CPBA) or other oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process can be streamlined using techniques such as crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be further oxidized to form ketones or carboxylic acids.
Reduction: The azepine ring can be reduced to form tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nitrating agents
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced azepinoindoles, and substituted indole compounds .
Scientific Research Applications
5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in neuropsychiatric disorders.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain to produce neuropsychiatric effects .
Comparison with Similar Compounds
Similar Compounds
- 7,8,9,10-Tetrahydro-6H-azepino[1,2-a]indoles
- 4-Oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
- 1,2,4,5-Tetrahydro-[1,4]oxazepino[4,5-a]indoles
Uniqueness
5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one is unique due to its specific hydroxylation pattern and the presence of the azepine ring fused to the indole structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
796040-72-7 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
5-hydroxy-3,4,5,10-tetrahydro-2H-azepino[3,4-b]indol-1-one |
InChI |
InChI=1S/C12H12N2O2/c15-9-5-6-13-12(16)11-10(9)7-3-1-2-4-8(7)14-11/h1-4,9,14-15H,5-6H2,(H,13,16) |
InChI Key |
WPCKNEGXOMQYQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C(C1O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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